Xtoro, chemically known as 7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, is a fluoroquinolone antibiotic developed for the treatment of acute otitis externa (commonly referred to as swimmer's ear). This condition is often caused by bacterial infections from organisms such as Pseudomonas aeruginosa and Staphylococcus aureus. Xtoro's formulation has been specifically designed to maintain efficacy in the acidic environment typical of the outer ear canal, where many other fluoroquinolones lose their antibacterial activity .
The synthesis of Xtoro involves complex organic chemistry techniques. The compound is derived from a quinoline framework, which is essential for its antibacterial activity. The synthesis can be broken down into several key steps:
The detailed methods used for synthesizing Xtoro are proprietary but generally follow established protocols for synthesizing fluoroquinolone derivatives .
The molecular structure of Xtoro can be represented as follows:
The compound exhibits a complex three-dimensional structure that is crucial for its interaction with bacterial enzymes involved in DNA replication .
Xtoro undergoes several chemical reactions that are critical for its antibacterial action:
These reactions underscore the importance of structural integrity and functional groups within Xtoro that facilitate its mechanism of action against susceptible bacteria .
Xtoro exerts its antibacterial effects primarily through:
These properties are crucial for ensuring effective delivery and efficacy when used as an otic solution .
Xtoro is primarily used in clinical settings for:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: